7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione

Description

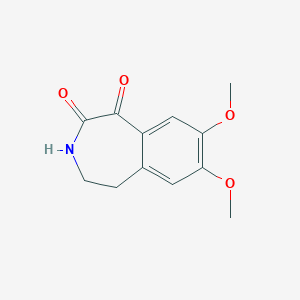

7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione is a chemical compound belonging to the benzazepine family This compound features a unique structure with a seven-membered ring fused to a benzene ring, incorporating a nitrogen atom into its core The presence of methoxy groups at the 7 and 8 positions adds to its structural complexity

Properties

Molecular Formula |

C12H13NO4 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione |

InChI |

InChI=1S/C12H13NO4/c1-16-9-5-7-3-4-13-12(15)11(14)8(7)6-10(9)17-2/h5-6H,3-4H2,1-2H3,(H,13,15) |

InChI Key |

OZDIBQQJSHAUGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCNC(=O)C2=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione typically involves the following steps:

Starting Material: The synthesis begins with N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

Reaction Conditions: The starting material is charged into a round-bottom flask along with glacial acetic acid and concentrated hydrochloric acid. The mixture is stirred at 25°C for 17 hours.

Monitoring: The reaction progress is monitored using High-Performance Liquid Chromatography (HPLC) until the starting material is less than 4.0%.

Isolation: The reaction mixture is poured onto crushed ice, stirred, and the solid material is filtered out.

Purification: The solid is washed with water, dried under vacuum at 55-60°C, and the final product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous monitoring systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzazepines, quinones, and dihydro derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It plays a role in the development of drugs targeting cardiovascular diseases, particularly as a selective inhibitor of the cardiac pacemaker If current.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound targets the If current in the sinoatrial node of the heart.

Pathways Involved: By inhibiting the If current, it reduces the heart rate, which is beneficial in treating conditions like stable angina and heart failure.

Comparison with Similar Compounds

Similar Compounds

Ivabradine: A selective inhibitor of the If current, used in the treatment of cardiovascular diseases.

Homoveratryl Chloride: A related compound used in the synthesis of pharmaceuticals.

(3,4-Dimethoxyphenyl)acetic Acid: Another related compound with applications in organic synthesis.

Uniqueness

7,8-Dimethoxy-2,3-dihydro-1H-3-benzazepine-4,5-dione is unique due to its specific structural features and its role as an intermediate in the synthesis of important pharmaceuticals like Ivabradine. Its ability to selectively inhibit the If current makes it a valuable compound in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.